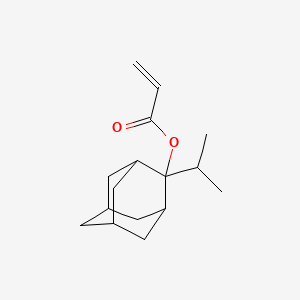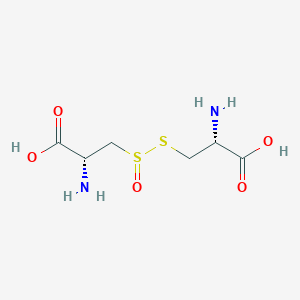
L-Cystine S-oxide
説明
Synthesis Analysis
The synthesis of L-Cystine S-oxide involves the enzymatic conversion from 2-amino-Δ2-thiazoline-4-carboxylic acid by microorganisms. Additionally, cystine can be formed via the oxidation of cysteine under normoxic conditions .
Molecular Structure Analysis
The molecular formula of L-Cystine S-oxide is C~6~H~12~N~2~O~5~S~2~ , with a molecular weight of 256.300 g/mol . Its structure consists of two cysteine molecules linked by a disulfide bond, and an additional oxygen atom attached to one of the sulfur atoms.
科学的研究の応用
Nanoparticle Functionalization and Imaging
L-Cystine S-oxide has been used to functionalize superparamagnetic iron oxide nanoparticles (SPIONs), creating cystine-functionalized SPIONs (Cy-SPIONs). These Cy-SPIONs are stable, dispersible in water, and exhibit good immune biocompatibility. They show promise as contrast agents for magnetic resonance imaging (MRI) and ultrasonography, offering a safer and less expensive alternative for medical imaging (Dolci et al., 2016).
Environmental Applications
L-Cystine-functionalized graphene oxide nanosheets have been developed for the effective extraction and preconcentration of mercury ions from environmental waters. These nanosheets show high efficiency and selectivity in mercury ion extraction, making them a potent, environmentally friendly, and low-cost adsorbent for cleaning up environmental water sources (Basadi et al., 2020).
Electrochemical Biosensors
A novel enantioselective electrochemical biosensor using reduced graphene oxide modified by β-cyclodextrin (rGO/β-CD) can discriminate between D- and L-cystine enantiomers. This biosensor has potential applications in chiral drug monitoring and quality control in the pharmaceutical industry (Zor et al., 2015).
Biomedical Applications
Cystine-capped CdSe@ZnS nanocomposites have been synthesized for potential use in medicine, specifically for biosensing applications. Cystine's role in the synthesis process and its impact on the material's properties make these nanocomposites a promising material for medical applications (Baláž et al., 2013).
Piezoresistive Pressure Sensors
L-Cystine has been used in the fabrication of flexible piezoresistive sensors. These sensors, made from 3D reduced graphene oxide aerogel, demonstrate potential for application in electronic skin, capable of monitoring human motion and vital signs (Li et al., 2021).
Chirality in Biomaterials
The immobilization of cystine with different chirality on Ti–O films has shown to catalyze endogenous S-nitrosothiol decomposition to generate nitric oxide (NO), which is critical for endothelial cells in the cardiovascular system. This study illustrates the importance of chirality in biomaterials for enhancing NO release and regulating endothelial cells behavior (Weng et al., 2017).
特性
IUPAC Name |
(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfinylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O5S2/c7-3(5(9)10)1-14-15(13)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSJAGGBYDYDPX-DUBGVYOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SS(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SS(=O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315815 | |
| Record name | L-Cystine, S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2488-84-8 | |
| Record name | L-Cystine, S-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2488-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystine, S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



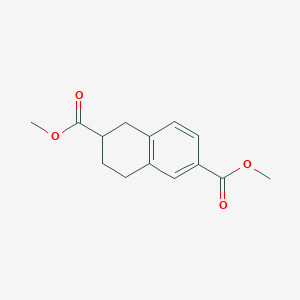

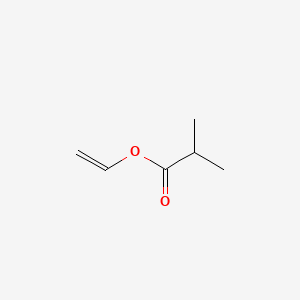
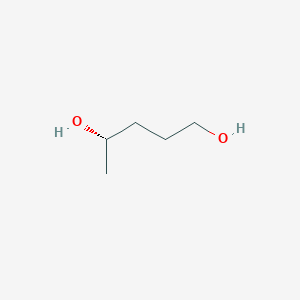

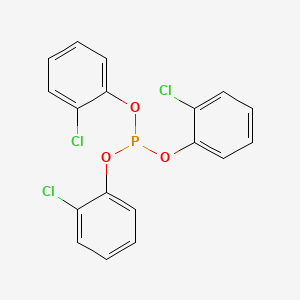
![[4-[4-(Aminomethyl)phenyl]phenyl]methanamine](/img/structure/B3188836.png)
![2,5-Bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B3188840.png)



![(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B3188860.png)
![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)
